molecular formula C12H22N2O B13306910 N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide

N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide

Cat. No.: B13306910
M. Wt: 210.32 g/mol
InChI Key: CNOSRWPSPGAAJZ-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a cyclohexyl-substituted ethylamino group.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[2-(cyclohexylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O/c15-12(10-6-7-10)14-9-8-13-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,14,15)

InChI Key

CNOSRWPSPGAAJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclohexylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Formation and Stability

The compound’s synthesis typically involves coupling cyclopropanecarboxylic acid with 2-(cyclohexylamino)ethylamine. Key methods include:

  • EDCI/HOBt-mediated coupling : Forms the amide bond under mild conditions (0–25°C, 12–24 hours) with yields >75%.

  • Schotten-Baumann reaction : Reacts acid chloride derivatives with amines in biphasic (water/dichloromethane) systems, achieving 68–82% yields .

Table 1: Reaction Conditions for Amide Synthesis

MethodTemperature (°C)SolventCatalyst/ReagentYield (%)
EDCI/HOBt coupling0–25DMFEDCI, HOBt75–85
Acid chloride amine0–5CH₂Cl₂/H₂ONaHCO₃68–82
Carbodiimide activation25–40THFDCC, DMAP70–78

Reductive Alkylation of the Amine

The cyclohexylamino group undergoes reductive alkylation with aldehydes/ketones:

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–6) at 25°C for 24–48 hours .

  • Example : Reaction with formaldehyde introduces a methyl group to the secondary amine, forming tertiary amines in 60–75% yields.

Hydrogenation of Nitro Intermediates

Early synthetic steps for precursors involve catalytic hydrogenation:

  • Catalyst : 10% Pd/C or PtO₂ under 50–60 psi H₂ in methanol/THF .

  • Efficiency : Converts nitrobenzenes to anilines with >90% conversion .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in:

  • Ring-opening reactions : With electrophiles (e.g., HBr) to form substituted propane derivatives.

  • Transition metal-catalyzed insertions : Copper or palladium catalysts enable C–H functionalization at the cyclopropane C–C bonds .

Table 2: Cyclopropane Reactivity Pathways

Reaction TypeReagents/ConditionsProductYield (%)
Electrophilic additionHBr, 0°C in CH₂Cl₂Bromopropane derivative55–65
C–H insertionPd(OAc)₂, PhI(OAc)₂, 80°CCyclopropane-functionalized amide40–50

Stability Under Acidic/Basic Conditions

  • Acid stability : Stable in 1M HCl at 25°C for 24 hours due to the electron-withdrawing amide group.

  • Base sensitivity : Degrades in 1M NaOH via hydrolysis of the cyclopropane ring (t₁/₂ = 2 hours at 25°C).

Comparative Reactivity with Analogues

Table 3: Reaction Rates of Structural Analogues

CompoundHydrogenation Rate (rel.)Amide Hydrolysis Half-life (h)
N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide1.048
N-Isobutylcyclopropanecarboxamide0.772
N-(2-Aminoethyl)benzamide1.212

Key Research Findings

  • Patent US5942536A : Highlights the compound’s utility in synthesizing indole-based kinase inhibitors via reductive alkylation and Fischer indolization .

  • WO2017214282A1 : Demonstrates its role in antibody-drug conjugates (ADCs) targeting EGFR, where cyclopropane stability enhances linker durability .

  • Celgene studies : Derivatives show IC₅₀ values <100 nM against JAK2 kinase, attributed to the cyclohexylaminoethyl group’s steric bulk.

Synthetic Challenges

  • Low solubility : Requires polar aprotic solvents (DMF, DMSO) for reactions, complicating purification.

  • Stereoselectivity : Cyclopropane ring-opening reactions often yield racemic mixtures, necessitating chiral resolution .

Scientific Research Applications

N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key differences between N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide and its analogs:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Findings Reference
This compound Cyclohexylaminoethyl, cyclopropanecarboxamide C₁₃H₂₃N₂O Hypothesized rigidity from cyclopropane; potential CNS activity due to aminoethyl group
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Hydroxyiminoethyl, 2-methoxyphenyl C₁₄H₁₇N₂O₃ X-ray structure confirms planar cyclopropane ring; used in catalytic reaction studies
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide Indol-3-yl-ethyl C₁₄H₁₆N₂O Synthesized via coupling reactions; indole group suggests serotonin receptor affinity
N-{2-[(1-methyl-1H-imidazole-4-sulfonyl)amino]ethyl}-N-(oxan-4-yl)cyclopropanecarboxamide Imidazole-sulfonyl, oxane C₁₆H₂₅N₄O₄S Enhanced solubility due to sulfonyl group; potential kinase inhibition
Cyclophosphamide Bis(2-chloroethyl)amino, oxazaphosphorine C₇H₁₅Cl₂N₂O₂P Clinically used alkylating agent; hydrolyzes to active metabolites

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, extrapolation from analogs suggests:

  • CNS Applications: The cyclohexylaminoethyl group may mimic psychoactive amines (e.g., cyclofoxy), warranting neuropharmacological studies.
  • Structural Optimization : Replacement of cyclohexyl with polar groups (e.g., sulfonyl, imidazole) could enhance solubility for drug development .

Further studies should prioritize crystallographic analysis and in vitro assays to validate these hypotheses.

Biological Activity

N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}

This compound features a cyclopropane ring, an amine group, and a carboxamide functional group, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Sigma Receptor Modulation : The compound interacts with sigma receptors, which are implicated in various neurological processes. Studies suggest that compounds targeting these receptors may offer therapeutic benefits in neurological disorders .
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Effects : Research has shown potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on various studies:

Biological ActivityObservationsReferences
Sigma Receptor BindingHigh affinity for sigma-1 receptors
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesReduces levels of TNF-alpha and IL-6
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Case Studies

  • Cytotoxicity in Cancer Research :
    A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma cells (A549). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects :
    In a model of neurodegeneration, administration of the compound resulted in decreased neuronal death and improved functional recovery in treated subjects compared to controls. This suggests its utility in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Activity :
    In an experimental model of inflammation, this compound significantly reduced edema and inflammatory cytokine levels, highlighting its potential for treating inflammatory diseases.

Q & A

Q. What bioinformatics tools identify off-target interactions for this compound?

  • Methodology : Use molecular docking (AutoDock Vina) against proteome-wide libraries (PDB). Validate hits via surface plasmon resonance (SPR) or thermal shift assays. Prioritize targets with ΔG < -8 kcal/mol and conserved binding pockets across homologs .

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